

Application Note: Imatinib for ELISA-Based Abl Tyrosine Kinase Assays

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Compound of Interest

Compound Name: JB062

Cat. No.: B15139701

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Audience: Researchers, scientists, and drug development professionals.

Introduction: Imatinib is a potent and selective inhibitor of several tyrosine kinases, including Abl, c-Kit, and platelet-derived growth factor receptor (PDGFR). It functions as a competitive inhibitor at the ATP-binding site of the kinase, effectively blocking substrate phosphorylation and downstream signaling. This application note provides a detailed protocol for utilizing Imatinib in an Enzyme-Linked Immunosorbent Assay (ELISA)-based format to determine its inhibitory activity against the Abl tyrosine kinase.

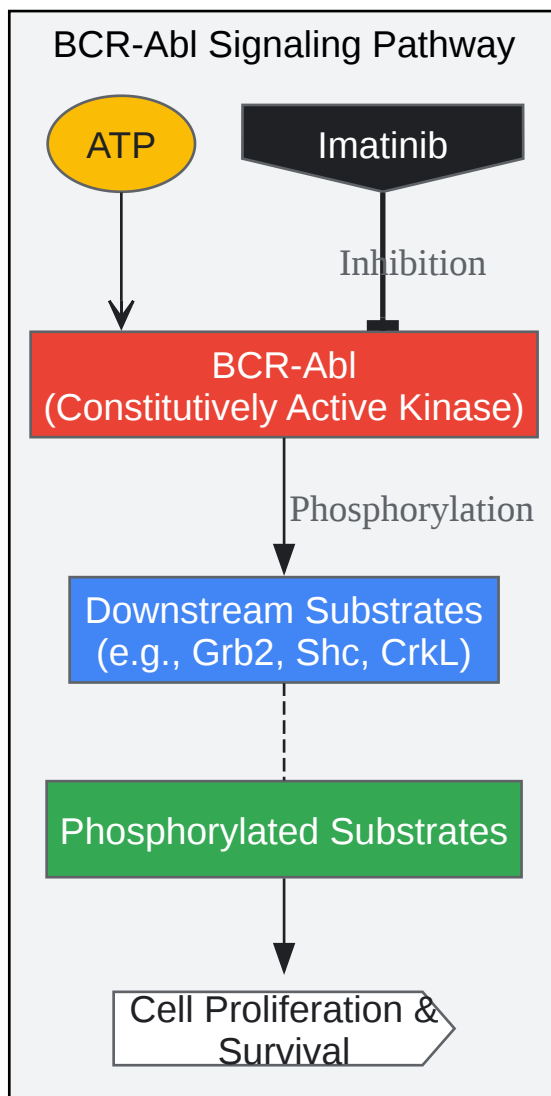
Quantitative Data Summary

The inhibitory activity of Imatinib is often quantified by its half-maximal inhibitory concentration (IC₅₀). The following table summarizes the IC₅₀ values of Imatinib against key target kinases.

Kinase Target	IC ₅₀ (nM)	Assay Condition
v-Abl	25	In vitro kinase assay
c-Kit	100	In vitro kinase assay
PDGFR α	100	In vitro kinase assay
c-Abl	350	Cell-based assay

Signaling Pathway Inhibition by Imatinib

Imatinib exerts its therapeutic effect by blocking the activity of the BCR-Abl oncoprotein, a constitutively active tyrosine kinase central to the pathophysiology of Chronic Myeloid Leukemia (CML). By inhibiting ATP binding, Imatinib prevents the phosphorylation of downstream substrates, thereby inhibiting pro-survival and proliferative signaling pathways.



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Caption: Imatinib inhibits the BCR-Abl kinase by blocking the ATP binding site.

Experimental Protocol: ELISA-Based Abl Kinase Inhibition Assay

This protocol outlines the steps to measure the inhibitory effect of Imatinib on Abl kinase activity using a solid-phase ELISA.

Materials:

- Recombinant Abl kinase
- Poly-Glu-Tyr (4:1) or other suitable substrate
- 96-well microtiter plates (high-binding)
- Anti-phosphotyrosine antibody conjugated to Horseradish Peroxidase (HRP)
- TMB (3,3',5,5'-Tetramethylbenzidine) substrate
- Stop Solution (e.g., 1N H₂SO₄)
- ATP solution
- Imatinib stock solution (in DMSO)
- Assay Buffer (e.g., Tris-HCl, MgCl₂, DTT)
- Wash Buffer (e.g., PBS with 0.05% Tween-20)

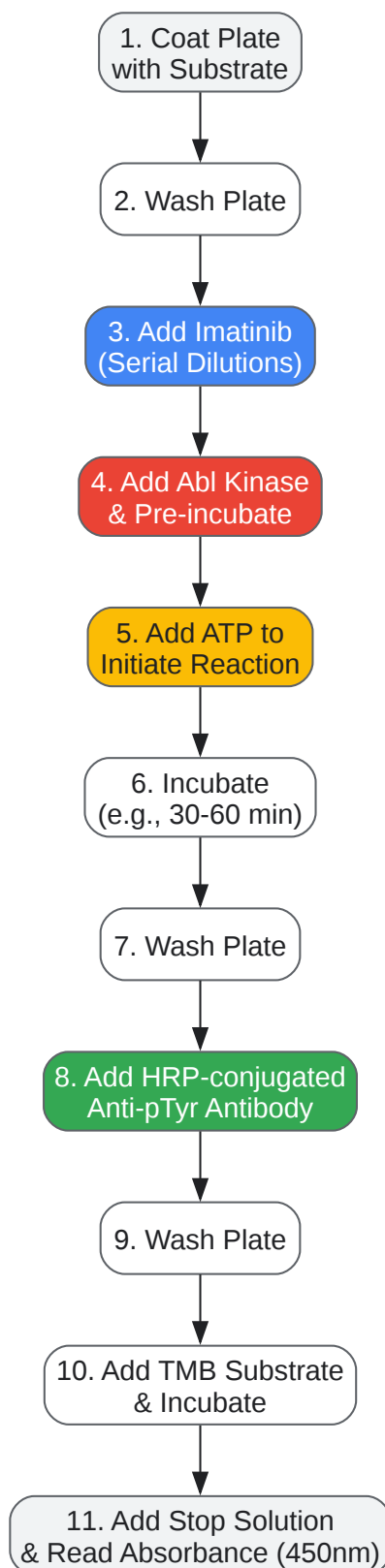
Procedure:

- Plate Coating:
 - Coat the wells of a 96-well plate with 100 µL of substrate (e.g., 0.25 mg/mL Poly-Glu-Tyr) in PBS.
 - Incubate overnight at 4°C.
 - Wash the plate three times with Wash Buffer.
- Inhibitor Preparation:

- Prepare serial dilutions of Imatinib in Assay Buffer. A typical concentration range would be 0.1 nM to 10 μ M. Include a "no inhibitor" control (vehicle only, e.g., DMSO).
- Kinase Reaction:
 - Add 50 μ L of the diluted Imatinib or vehicle control to the appropriate wells.
 - Add 50 μ L of recombinant Abl kinase (e.g., 10-20 ng/well) diluted in Assay Buffer to all wells except the "no enzyme" blank.
 - Pre-incubate for 10 minutes at room temperature to allow inhibitor binding.
 - Initiate the kinase reaction by adding 50 μ L of ATP solution (e.g., 10 μ M final concentration) to all wells.
 - Incubate for 30-60 minutes at 30°C.
- Detection:
 - Stop the reaction by washing the plate five times with Wash Buffer.
 - Add 100 μ L of HRP-conjugated anti-phosphotyrosine antibody diluted in blocking buffer.
 - Incubate for 60 minutes at room temperature.
 - Wash the plate five times with Wash Buffer.
 - Add 100 μ L of TMB substrate to each well and incubate in the dark for 15-30 minutes.
- Data Acquisition:
 - Stop the color development by adding 100 μ L of Stop Solution.
 - Read the absorbance at 450 nm using a microplate reader.
 - Subtract the background (no enzyme) from all readings and plot the absorbance versus Imatinib concentration to determine the IC₅₀ value.

Experimental Workflow Diagram

The following diagram illustrates the key steps of the ELISA-based kinase inhibition assay.



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Caption: Workflow for an ELISA-based Abl tyrosine kinase inhibition assay.

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